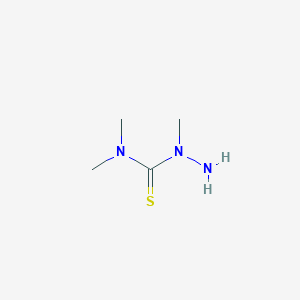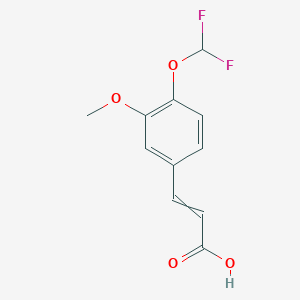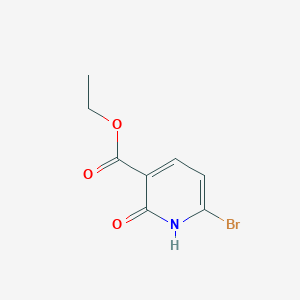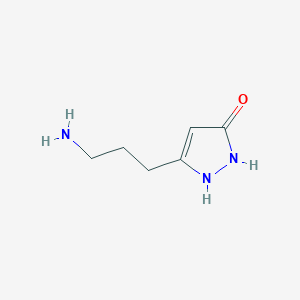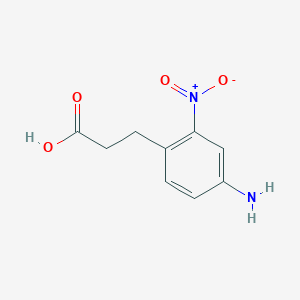![molecular formula C51H51Cl2O4P2Ru-3 B12510792 (R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)
(R)RuCl[(pcymene)(SEGPHOS)]Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®RuCl[(pcymene)(SEGPHOS)]Cl typically involves the reaction of ruthenium chloride with ®-SEGPHOS and p-cymene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring stringent control of reaction parameters to maintain consistency .
化学反应分析
Types of Reactions
®RuCl[(pcymene)(SEGPHOS)]Cl primarily undergoes catalytic reactions, including:
Hydrogenation: It is used as a catalyst in the hydrogenation of olefins and ketones.
Substitution: The chloride ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and substrates like olefins or ketones. The reaction is typically carried out under mild to moderate pressures of hydrogen gas.
Substitution: Reagents such as phosphines or other ligands can be used to replace the chloride ligand.
Major Products
Hydrogenation: The major products are the corresponding hydrogenated compounds, such as alkanes from olefins or alcohols from ketones.
Substitution: The products depend on the substituting ligand, resulting in new ruthenium complexes.
科学研究应用
®RuCl[(pcymene)(SEGPHOS)]Cl has a wide range of applications in scientific research:
作用机制
The mechanism by which ®RuCl[(pcymene)(SEGPHOS)]Cl exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral environment created by the SEGPHOS ligand induces enantioselect
属性
分子式 |
C51H51Cl2O4P2Ru-3 |
|---|---|
分子量 |
961.9 g/mol |
IUPAC 名称 |
carbanide;chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride |
InChI |
InChI=1S/C38H28O4P2.C10H14.3CH3.2ClH.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;;;;/h1-24H,25-26H2;4-8H,1-3H3;3*1H3;2*1H;/q;;3*-1;;;+2/p-2 |
InChI 键 |
HGLQXFOTIHUDRO-UHFFFAOYSA-L |
规范 SMILES |
[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)

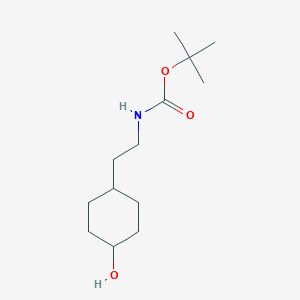
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
